molecular formula C16H17ClN2O4S B3567366 N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3567366
M. Wt: 368.8 g/mol
InChI Key: KRQYXTWTSARTAR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylsulfonyl group attached to an anilino moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 4-methoxyaniline.

    Formation of Intermediate: The 2-chloroaniline is reacted with acetic anhydride to form N-(2-chlorophenyl)acetamide.

    Sulfonylation: The intermediate is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)acetamide: Lacks the methoxy and methylsulfonyl groups.

    N-(4-methoxyphenyl)acetamide: Lacks the chlorophenyl and methylsulfonyl groups.

    N-(2-chlorophenyl)-2-(4-methoxyanilino)acetamide: Lacks the methylsulfonyl group.

Uniqueness

N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which can impart distinct chemical and biological properties. These functional groups may enhance the compound’s solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-13-9-7-12(8-10-13)19(24(2,21)22)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQYXTWTSARTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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